11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Overview
Description
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Introduction of hydroxyl groups: The hydroxyl groups at positions 11 and 12 are introduced through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated hydroxylation processes: Employing automated systems to control reaction conditions precisely, ensuring consistent quality.
Advanced purification techniques: Using high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, modulating their activity.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one can be compared with other spirocyclic compounds:
Similar Compounds: Spirovetiv-1(10)-en-2-one, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-ol.
Properties
IUPAC Name |
(3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLWCLDHPUPCHO-RJZRQDKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@](C)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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